molecular formula C12H15NO B8736237 3-Isopropyl-4-methoxyphenylacetonitrile

3-Isopropyl-4-methoxyphenylacetonitrile

Cat. No. B8736237
M. Wt: 189.25 g/mol
InChI Key: VCVNBXJRAWDNIF-UHFFFAOYSA-N
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Patent
US07923573B2

Procedure details

An isopropylmagnesium bromide-0.63M tetrahydrofuran solution (3.2 ml, 2.0 mmol) was added dropwise to a solution of zinc bromide (473 mg, 2.1 mmol) in tetrahydrofuran (2 ml) under ice-cooling. After the mixture was stirred for 15 minutes, the reaction mixture was cooled to −78° C. After 3-bromo-4-methoxybenzyl cyanide (226 mg, 1.0 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane adduct (32 mg, 0.04 mmol) were added to the mixture at −78° C., the temperature of the reaction mixture was raised to room temperature and the mixture was further stirred for 5 hours. 1N Hydrochloric acid was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was subjected to silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=8/1-6/1) to give crude (3-isopropyl-4-methoxyphenyl)acetonitrile (158 mg).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
catalyst
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)([CH3:3])[CH3:2].Br[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH2:10][C:11]#[N:12].Cl>O1CCCC1.[Br-].[Zn+2].[Br-]>[CH:1]([C:7]1[CH:8]=[C:9]([CH2:10][C:11]#[N:12])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17])([CH3:3])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
473 mg
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Two
Name
Quantity
226 mg
Type
reactant
Smiles
BrC=1C=C(CC#N)C=CC1OC
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane
Quantity
32 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was raised to room temperature
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
WASH
Type
WASH
Details
was subjected to silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=8/1-6/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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